4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl moiety at position 5 and a 4-methylbenzamide group at position 2. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its metabolic stability and ability to engage in hydrogen bonding, which enhances target binding affinity . The 3,4,5-trimethoxyphenyl group is frequently associated with microtubule-targeting activity, as seen in combretastatin analogues and other anticancer agents .
Eigenschaften
IUPAC Name |
4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-11-5-7-12(8-6-11)17(23)20-19-22-21-18(27-19)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRQUEVUNNQUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is reacted with hydrazine hydrate to form the hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. Finally, the oxadiazole intermediate is coupled with 4-methylbenzoyl chloride to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits bioactivity, making it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. Additionally, the compound may interact with enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), further contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Compound 19b (Polothi et al., 2020)
- Structure : 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole linked to a 4-(substituted phenyl)-1,2,4-oxadiazole.
- Activity : Exhibited IC₅₀ values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer), outperforming doxorubicin in cytotoxicity assays .
- Comparison : The 4-methylbenzamide group in the target compound replaces the 4-(substituted phenyl) group in 19b. This structural simplification may reduce steric hindrance but could also diminish antitumor potency due to the absence of electron-withdrawing substituents .
Combretastatin Analogues ()
- Structure : 3,4,5-trimethoxyphenyl-linked oxazolones.
- Activity: Demonstrated microtubule disruption but required nanodiamond loading for solubility and efficacy.
- Comparison : The target compound’s oxadiazole core may offer greater metabolic stability compared to oxazolones, which are prone to hydrolysis .
Antifungal Activity Comparisons
LMM5 (Kioshima et al., 2018)
- Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
- Activity : Inhibited Candida albicans growth at 50 µg/mL via thioredoxin reductase inhibition .
- Comparison : The target compound lacks the sulfamoyl group, which is critical for LMM5’s antifungal mechanism. This suggests reduced activity against fungal pathogens .
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole (Chen et al., 2007)
- Structure : Sulfonyl group at position 2 of the oxadiazole.
- Activity : Showed MIC values of 8 µg/mL against Aspergillus niger.
- Comparison : The sulfonyl group enhances electrophilicity and target binding, whereas the target compound’s benzamide group may limit antifungal efficacy .
Antimicrobial Activity Comparisons
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (Shukla et al., 2016)
- Structure : Sulfanyl-linked acetamide derivatives.
- Activity : Exhibited 85% inhibition of E. coli at 25 µg/mL.
- Comparison : The sulfanyl moiety in these derivatives facilitates thiol-mediated interactions with bacterial enzymes, a feature absent in the target compound .
Structural and Pharmacokinetic Insights
Substituent Effects on Bioactivity
Biologische Aktivität
4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a specific structure that includes a benzamide moiety and an oxadiazole ring. The presence of trimethoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study reported that oxadiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria . While specific data for 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is limited, its structural analogs suggest promising antimicrobial properties.
Anticancer Activity
Research on heterocyclic compounds indicates that oxadiazoles can induce apoptosis in cancer cells. A review highlighted that certain oxadiazole derivatives demonstrated IC50 values ranging from 0.49 to 48.0 µM against various cancer cell lines . The mechanisms often involve the disruption of the FAK/Paxillin pathway and induction of programmed cell death through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SK228 | A549 | 0.20 | Apoptosis via mitochondrial pathway |
| Oxadiazole Derivative | Various | 0.49 - 48.0 | FAK/Paxillin disruption |
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds structurally related to the target compound have shown inhibition of pro-inflammatory cytokines in vitro. For example, a related study found that certain oxadiazoles inhibited TNF-alpha production in macrophages . This suggests that 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide may possess similar anti-inflammatory effects.
Case Studies
- Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines significantly. The most potent derivative showed an IC50 value of 25 nM against gastric cancer cells (NUGC), indicating high selectivity and low toxicity towards normal fibroblast cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited varying degrees of activity with MIC values as low as 8 µg/mL for some compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
